molecular formula C20H12ClFN2O2 B11113235 2-[(E)-{[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-6-fluorophenol

2-[(E)-{[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-6-fluorophenol

Cat. No.: B11113235
M. Wt: 366.8 g/mol
InChI Key: QTIMFNYUMINJIE-UHFFFAOYSA-N
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Description

2-({[4-(5-CHLORO-1,3-BENZOXAZOL-2-YL)PHENYL]IMINO}METHYL)-6-FLUOROPHENOL is a complex organic compound that belongs to the class of benzoxazole derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[4-(5-CHLORO-1,3-BENZOXAZOL-2-YL)PHENYL]IMINO}METHYL)-6-FLUOROPHENOL typically involves the condensation of 2-aminophenol with an aldehyde or ketone under acidic or basic conditions. The reaction can be catalyzed by various catalysts, including nanocatalysts, metal catalysts, and ionic liquid catalysts . For instance, a common method involves the use of a magnetic solid acid nanocatalyst ([Fe3O4@SiO2@Am-PPC-SO3H] [HSO4]) in water under reflux conditions, yielding the desired product in high yield .

Industrial Production Methods

Industrial production of benzoxazole derivatives, including 2-({[4-(5-CHLORO-1,3-BENZOXAZOL-2-YL)PHENYL]IMINO}METHYL)-6-FLUOROPHENOL, often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-({[4-(5-CHLORO-1,3-BENZOXAZOL-2-YL)PHENYL]IMINO}METHYL)-6-FLUOROPHENOL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoxazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

2-({[4-(5-CHLORO-1,3-BENZOXAZOL-2-YL)PHENYL]IMINO}METHYL)-6-FLUOROPHENOL has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-fluorobenzamide
  • Suvorexant

Uniqueness

2-({[4-(5-CHLORO-1,3-BENZOXAZOL-2-YL)PHENYL]IMINO}METHYL)-6-FLUOROPHENOL is unique due to its specific structural features, such as the presence of both a benzoxazole ring and a fluorophenol moiety. These features contribute to its distinct chemical reactivity and biological activity compared to other benzoxazole derivatives .

Properties

Molecular Formula

C20H12ClFN2O2

Molecular Weight

366.8 g/mol

IUPAC Name

2-[[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]iminomethyl]-6-fluorophenol

InChI

InChI=1S/C20H12ClFN2O2/c21-14-6-9-18-17(10-14)24-20(26-18)12-4-7-15(8-5-12)23-11-13-2-1-3-16(22)19(13)25/h1-11,25H

InChI Key

QTIMFNYUMINJIE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)O)C=NC2=CC=C(C=C2)C3=NC4=C(O3)C=CC(=C4)Cl

Origin of Product

United States

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